molecular formula C35H46N2O4 B12029050 [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

Cat. No.: B12029050
M. Wt: 558.7 g/mol
InChI Key: SYYAGFWQAOLXNK-KJFHWCLQSA-N
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Description

[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a long aliphatic chain, and a methoxybenzoate group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hydrazone: The reaction between hexadecanoyl hydrazine and an aldehyde or ketone to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with naphthaldehyde to form the naphthalen-2-yl hydrazone.

    Esterification: The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The methoxy group on the benzoate can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The hydrazone group in the compound can interact with biological molecules, making it a potential candidate for biochemical studies. It can be used to study enzyme interactions, protein modifications, and other biological processes.

Medicine

In medicinal chemistry, [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate may be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The long aliphatic chain may facilitate membrane interactions, while the naphthalene core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    [1-[(E)-(octadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate: Similar structure with an octadecanoyl chain instead of hexadecanoyl.

    [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate group, along with the long aliphatic chain and naphthalene core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C35H46N2O4

Molecular Weight

558.7 g/mol

IUPAC Name

[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H46N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-34(38)37-36-27-32-31-19-17-16-18-28(31)23-26-33(32)41-35(39)29-21-24-30(40-2)25-22-29/h16-19,21-27H,3-15,20H2,1-2H3,(H,37,38)/b36-27+

InChI Key

SYYAGFWQAOLXNK-KJFHWCLQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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